molecular formula C8H7N3O3 B11728033 6-Nitrobenzoxazole-2-methanamine CAS No. 944897-51-2

6-Nitrobenzoxazole-2-methanamine

Cat. No.: B11728033
CAS No.: 944897-51-2
M. Wt: 193.16 g/mol
InChI Key: VTSCOUKLGUCRDN-UHFFFAOYSA-N
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Description

6-Nitrobenzoxazole-2-methanamine is a nitro-substituted benzoxazole derivative characterized by a methanamine group (-CH₂NH₂) at the 2-position of the benzoxazole heterocycle and a nitro (-NO₂) group at the 6-position. Benzoxazoles are aromatic heterocyclic compounds containing oxygen and nitrogen, which confer unique electronic properties and reactivity.

Properties

CAS No.

944897-51-2

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(6-nitro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2

InChI Key

VTSCOUKLGUCRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with nitrobenzaldehyde under specific conditions. One common method includes the use of ethanol as a solvent and lead tetraacetate as a catalyst. The reaction is carried out under reflux conditions, followed by further reactions with hydrochloric acid, sodium nitrite, and sodium azide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nanocatalysts and metal catalysts are often employed to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitrobenzoxazole-2-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison with Patent Compounds

Compound Name Heterocycle Position 6 Substituent Position 2 Functional Group Key Structural Features
This compound Benzoxazole -NO₂ -CH₂NH₂ (methanamine) Primary amine; strong EWG at C6
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Benzothiazole -CF₃ -NHCOCH₂R (acetamide) Amide; moderate EWG at C6

Key Observations :

Heterocycle: Benzoxazole (O) vs.

Position 6 Substituent: -NO₂ (strong electron-withdrawing group, EWG) vs. -CF₃ (moderate EWG). The nitro group may enhance electrophilic reactivity, whereas -CF₃ improves metabolic stability and membrane permeability.

Position 2 Functional Group: Methanamine (-CH₂NH₂) vs. acetamide (-NHCOCH₂R).

Physicochemical and Pharmacological Implications

Hypothetical Data Table (Based on Structural Analogues):

Property This compound N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide
Molecular Weight (g/mol) ~195 ~354 (varies with R-group)
logP (Predicted) ~1.2 (moderate lipophilicity) ~2.8 (higher lipophilicity due to -CF₃ and S)
Solubility Moderate (amine enhances H₂O solubility) Low (amide and -CF₃ reduce H₂O solubility)
Bioactivity Potential CNS activity (amine) Likely enzyme inhibition (amide)

Research Findings :

  • Electronic Effects : The nitro group in this compound may render it more reactive in electrophilic substitution reactions compared to -CF₃-substituted benzothiazoles.
  • Pharmacokinetics : The primary amine could facilitate protonation at physiological pH, enhancing solubility but increasing susceptibility to oxidative metabolism. In contrast, acetamide derivatives in the patent may exhibit prolonged half-lives due to reduced metabolic degradation .

Biological Activity

6-Nitrobenzoxazole-2-methanamine is a heterocyclic compound belonging to the benzoxazole family, characterized by a nitro group at the sixth position and an amine group at the second position of the benzoxazole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmaceuticals.

PropertyValue
CAS No.944897-51-2
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
IUPAC Name(6-nitro-1,3-benzoxazol-2-yl)methanamine
InChIInChI=1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2
InChI KeyVTSCOUKLGUCRDN-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1N+[O-])OC(=N2)CN

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various pathogens, including bacteria and fungi. The presence of the nitro group is crucial for its biological efficacy as it can be reduced to form reactive intermediates that interact with cellular components, leading to cell death.

Case Studies

  • Study on Bacterial Inhibition : A study demonstrated that derivatives of nitro-containing compounds, including this compound, showed potent activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. The results highlighted its potential as an antimicrobial agent in clinical settings .
  • Antimycobacterial Activity : Another investigation focused on nitro-containing compounds for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound were found to reduce bacterial load significantly in murine models of tuberculosis .

The mechanism of action involves the reduction of the nitro group, leading to the formation of reactive nitrogen species that can inhibit essential enzymes or disrupt cellular processes. This mechanism is similar to other nitro-containing compounds that have been successfully used in antimicrobial therapies.

Comparison with Similar Compounds

This compound can be compared with other benzoxazole derivatives:

CompoundNitro GroupAmine GroupBiological Activity
6-NitrobenzoxazoleYesNoModerate antimicrobial effects
2-AminobenzoxazoleNoYesLimited antimicrobial effects
6-NitrobenzothiazoleYesNoHigh activity against bacteria

The unique combination of both nitro and amine groups in this compound enhances its reactivity and biological activity compared to other derivatives.

Research Applications

The compound has been utilized in various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Pharmaceutical Development : Investigated for new drug formulations targeting resistant bacterial strains.
  • Industrial Applications : Used in producing dyes and pigments due to its chemical stability and reactivity.

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